molecular formula C22H18Cl2N2O4S B2704646 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 313646-75-2

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2704646
CAS No.: 313646-75-2
M. Wt: 477.36
InChI Key: NHBICWWGHYOADD-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is a benzamide derivative characterized by a 4-chloro-2-(2-chlorobenzoyl)phenyl core and a 4-(dimethylsulfamoyl)benzamide substituent.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4S/c1-26(2)31(29,30)16-10-7-14(8-11-16)22(28)25-20-12-9-15(23)13-18(20)21(27)17-5-3-4-6-19(17)24/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBICWWGHYOADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzene derivatives, followed by acylation and sulfonation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated processing and high-throughput experimentation are often employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity

In a study published in Cancer Research, derivatives of benzanilide demonstrated inhibition of tumor growth in xenograft models, suggesting that modifications to the benzanilide core can enhance antitumor efficacy .

Antibacterial Properties

Research indicates that this compound exhibits activity against Gram-positive bacteria, making it a candidate for developing new antibiotics.

Data Table: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Streptococcus pneumoniae25 μg/mL

These findings suggest that the compound could serve as a lead structure in the design of novel antibacterial agents .

Topoisomerase Inhibition

The compound has shown promise as a topoisomerase IV inhibitor , which is crucial for bacterial DNA replication.

Case Study: Mechanism of Action

A study demonstrated that this compound effectively inhibits topoisomerase IV, leading to bacterial cell death . This mechanism highlights its potential utility in treating bacterial infections resistant to conventional antibiotics.

Ligand Development

The benzanilide core is recognized as a "privileged structure" in drug design, allowing for the development of ligands targeting various receptors.

Application Example

Benzanilides have been incorporated into peptide mimetics that bind to integrin receptors, facilitating advancements in targeted therapies for conditions such as thrombosis .

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or altering gene expression. These interactions can lead to changes in cellular function and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide (BA97507)
  • Structural Difference : Bromine replaces chlorine at the 4-position of the phenyl ring .
  • Molecular Weight : 521.81 g/mol (vs. ~486.3 g/mol for the target compound), due to bromine’s higher atomic mass.
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce solubility and alter van der Waals interactions in biological systems. This substitution could enhance binding affinity to hydrophobic pockets but decrease metabolic stability.
Fluorinated Derivatives (e.g., Compound 303 in )
  • Structure: N-(4-chloro-2-{[(5-chloropyridin-2-yl)amino]carbonyl}phenyl)-2-fluoro-4-(methylamino)benzamide.
  • Key Features : Incorporation of fluorine and pyridinyl groups.
  • The dimethylsulfamoyl group in the target compound, by contrast, offers stronger hydrogen-bonding capacity .

Heterocyclic Derivatives

Imidazole-Containing Benzamides ()
  • Example : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide.
  • Key Features : Imidazole ring introduces basicity and hydrogen-bonding sites.
  • Impact : Imidazole enhances bioavailability and target engagement (e.g., anticancer activity) but may increase susceptibility to oxidative metabolism compared to the target compound’s sulfamoyl group .
Thiophene/Furan Derivatives ()
  • Examples : Compounds with thiophene (4a, 4b) or furan (3b) substituents.
  • Impact : Thiophene’s polarizability and furan’s oxygen atom modulate electronic properties. These heterocycles improve solubility but may reduce stability under acidic conditions compared to the target’s chlorinated aromatic system .

Sulfonamide/Sulfamoyl Variants

4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide ()
  • Key Features : Pyrimidinyl sulfamoyl group.
  • Impact : The pyrimidine ring enhances π-π interactions and hydrogen bonding but reduces lipophilicity compared to the dimethylsulfamoyl group in the target compound .
N-(3-CHLORO-2-METHYLPHENYL)-4-(4-METHOXYBENZENESULFONAMIDO)BENZENESULFONAMIDE ()
  • Key Features : Dual sulfonamide groups and methoxy substitution.
  • Impact : Increased polarity and hydrogen-bonding capacity may improve solubility but reduce membrane permeability relative to the target compound’s balanced sulfamoyl/chlorobenzoyl design .

Pesticide and Agrochemical Analogs ()

  • Example : Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide).
  • Key Features : Hydroxyphenylmethyl and pyridine groups.
  • The target compound’s dimethylsulfamoyl group may confer stronger enzyme inhibition due to sulfonamide’s known role in disrupting folate synthesis .

Structural and Functional Analysis

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~486.3 4-Cl, 2-(2-Cl-benzoyl), dimethylsulfamoyl High polarity, moderate lipophilicity
BA97507 (Br analog) 521.81 4-Br, 2-(2-Cl-benzoyl), dimethylsulfamoyl Increased lipophilicity, lower solubility
Compound 303 (Fluorinated) 474.0 2-F, 5-Cl-pyridinyl, methylamino Enhanced metabolic stability
Inabenfide ~360.8 4-Cl, hydroxyphenylmethyl, pyridine Steric hindrance, agrochemical activity

Research Implications

  • Synthetic Accessibility : The target compound’s straightforward chlorinated aromatic system may simplify synthesis compared to heterocyclic analogs (e.g., imidazole or pyridine derivatives) .
  • Biological Activity : The dimethylsulfamoyl group’s hydrogen-bonding capacity positions it as a candidate for enzyme inhibition, whereas halogenated analogs (e.g., BA97507) may excel in hydrophobic target binding .
  • Optimization Opportunities : Hybridizing the target compound’s sulfamoyl group with heterocycles (e.g., pyrimidine in ) could balance solubility and potency .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15Cl2N3O2S
  • Molecular Weight : 367.27 g/mol
  • CAS Number : Not specified in the available data.

The compound is characterized by two aromatic rings and a sulfonamide group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzamide Backbone : The reaction between 4-chloro-2-(2-chlorobenzoyl)aniline and dimethylsulfamide.
  • Purification : The product is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundActivity AgainstReference
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamideModerate
2-Chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamideSignificant

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented through in vitro assays measuring protein denaturation and in vivo studies using animal models. For example, compounds exhibiting a sulfonamide moiety have shown promising results in reducing inflammation markers .

Case Studies

  • Study on Antibacterial Efficacy :
    A comparative study conducted on various benzamide derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts. The compound N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide was included in this study, highlighting its moderate efficacy against standard bacterial strains .
  • In Vivo Anti-inflammatory Study :
    An investigation involving Wistar rats evaluated the anti-inflammatory effects of synthesized benzamide derivatives. Results indicated that compounds with similar structures significantly inhibited paw edema induced by carrageenan, showcasing their potential as anti-inflammatory agents .

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